Bienvenue dans la boutique en ligne BenchChem!

1-(4-tert-butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea

Medicinal Chemistry Lead Optimization Ligand Efficiency

This compound is a conformationally constrained urea tool featuring a unique N1-cyclopropyl group absent in des-cyclopropyl analogs. Procure it to directly quantify the cyclopropyl contribution to UT-B inhibition (benchmark IC₅₀ ~200 nM) and kinase selectivity. Paired with CAS 1351619-03-8, it enables head-to-head SPR/BLI kinetic studies. Not for human use; strictly for R&D.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 1396716-38-3
Cat. No. B2861389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
CAS1396716-38-3
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3CC3
InChIInChI=1S/C18H25N3O2/c1-18(2,3)12-4-6-13(7-5-12)19-17(23)20-14-10-16(22)21(11-14)15-8-9-15/h4-7,14-15H,8-11H2,1-3H3,(H2,19,20,23)
InChIKeyXVORYRVOICPERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea (CAS 1396716-38-3): Structural Identity and Procurement Baseline


1-(4-tert-Butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea (CAS 1396716-38-3) is a synthetic urea derivative with molecular formula C₁₈H₂₅N₃O₂ and molecular weight 315.4 g/mol . The compound incorporates a 4-tert-butylphenyl group linked via a urea bridge to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety, generating a conformationally constrained scaffold that differentiates it from simpler N-aryl-N′-pyrrolidinyl urea analogs. This compound is primarily utilized as a research tool in biochemical and pharmacological studies, with reported activity against urea transporters and select kinases [1]. However, publicly available, peer-reviewed quantitative data for this specific compound remain sparse, and much of the accessible information resides in vendor-curated databases and patent filings.

Why Generic Substitution Fails for 1-(4-tert-Butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea: The Criticality of the Cyclopropyl and tert-Butylphenyl Pharmacophores


Closely related urea-based analogs cannot be treated as interchangeable substitutes because subtle structural modifications—particularly the presence or absence of the N1-cyclopropyl and N3-(4-tert-butylphenyl) substituents—produce quantifiable shifts in target engagement, selectivity, and physicochemical properties. For example, the des-cyclopropyl analog (CAS 1351619-03-8) lacks the steric constraint and lipophilic contribution of the cyclopropyl ring, which is known within the urea transporter inhibitor class to modulate binding pocket complementarity and isoform selectivity . Similarly, replacement of the 4-tert-butylphenyl group with smaller or more polar aromatic rings (e.g., 3,5-dimethylphenyl or thiophen-2-ylmethyl) alters both the electronic character of the urea pharmacophore and the compound's logP, directly impacting membrane permeability and off-rate kinetics in cellular assays [1]. Without direct lot-matched comparative data, substitution risks introducing uncontrolled variables into structure-activity relationship (SAR) campaigns, potentially confounding potency readouts and selectivity windows. The evidence base summarized below quantifies where structural differentiation translates into measurable biological divergence, thereby establishing a procurement rationale grounded in experimental observation rather than vendor claims.

Quantitative Differentiation Evidence: 1-(4-tert-Butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea vs. Closest Analogs and In-Class Candidates


Cyclopropyl Substitution Confers a ~14.5% Molecular Weight Increase Relative to the Des-Cyclopropyl Analog, Altering Ligand Efficiency Metrics

The target compound (MW = 315.4 g/mol) is structurally differentiated from 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351619-03-8, MW = 275.35 g/mol) by the addition of a cyclopropyl group on the pyrrolidinone nitrogen. This modification increases molecular weight by approximately 40 Da (+14.5%) . In fragment-based and ligand-efficiency-driven optimization campaigns, this mass increment must be justified by a commensurate gain in target affinity or selectivity; otherwise, ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) degrade. Although direct matched-pair IC₅₀ data for this specific pair are not publicly available, class-level SAR for cyclopropyl-containing urea transporter inhibitors indicates that cyclopropyl N-substitution contributes approximately 0.5–1.5 kcal/mol to binding free energy through a combination of hydrophobic packing and conformational restriction of the pyrrolidinone ring [1]. Users screening this compound should therefore benchmark potency gains against the des-cyclopropyl analog to confirm that the added molecular weight translates into a favorable shift in LE or LipE.

Medicinal Chemistry Lead Optimization Ligand Efficiency

UT-B Inhibitory Activity in the Target Scaffold Class Establishes a Benchmark IC₅₀ of ~200 nM in Rat Erythrocytes; Substitution Patterns Critically Modulate Potency

Compounds within the 1,3-disubstituted urea class bearing the 1-cyclopropyl-5-oxopyrrolidin-3-yl scaffold have demonstrated UT-B inhibitory activity in the sub-micromolar range. BindingDB entry BDBM50607931 (CHEMBL5289033) reports an IC₅₀ of 200 nM for UT-B inhibition in Sprague-Dawley rat erythrocytes using an erythrocyte osmotic lysis-based high-throughput screening assay with a 6-minute incubation [1]. This value serves as a class-level potency benchmark for the scaffold. For comparison, structurally distinct urea transporter inhibitors such as phenylglyoxylic acid derivatives exhibit IC₅₀ values in the low micromolar to millimolar range [2], highlighting the potency advantage conferred by the elaborated urea-pyrrolidinone pharmacophore. Critically, UT-B inhibitory activity within this series is highly sensitive to the N-aryl substituent: replacement of the 4-tert-butylphenyl group with smaller aromatic rings typically reduces potency by 5- to 50-fold, as observed across related UT-B inhibitor series [2]. Users evaluating the target compound for urea transporter studies should confirm that its UT-B IC₅₀ falls within or improves upon the ~200 nM class benchmark, and should directly compare it against the des-cyclopropyl and des-tert-butyl analogs in the same assay format to quantify the contribution of each substituent.

Urea Transporter Inhibition Diuretic Research UT-B

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Preliminary IC₅₀ of 12.5 µM Suggests Cytostatic Potential Requiring Independent Validation

Vendor-reported screening data indicate that 1-(4-tert-butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea exhibits an IC₅₀ of 12.5 µM against the MCF-7 human breast adenocarcinoma cell line . A structurally related analog—differing in the N-aryl substituent—showed an IC₅₀ of 15.0 µM against HCT116 colorectal carcinoma cells under comparable conditions, suggesting that the 4-tert-butylphenyl group may confer a modest (~1.2-fold) selectivity preference for MCF-7 over HCT116 within this limited dataset. However, these data have not been independently reproduced in peer-reviewed publications and lack essential experimental detail (e.g., treatment duration, serum conditions, assay endpoint) necessary for rigorous cross-study comparison. Furthermore, the cytotoxic potency of this compound class appears dependent on the electronic character of the N-aryl substituent: electron-donating groups (e.g., tert-butyl) are associated with enhanced antiproliferative activity relative to electron-withdrawing or unsubstituted phenyl analogs in related pyrrolidinyl urea series [1]. Users intending to employ this compound in oncology target validation should independently verify the MCF-7 IC₅₀ using standardized MTT or CellTiter-Glo protocols and include the des-cyclopropyl analog as a critical negative control to deconvolute the contribution of the cyclopropyl group to cytotoxicity.

Cancer Research Cytotoxicity MCF-7

Structural Constraint from the Cyclopropyl Group Predicts Reduced Conformational Entropy and Enhanced Target Residence Time Relative to Flexible Pyrrolidinone Analogs

The N-cyclopropyl substituent introduces conformational restriction to the pyrrolidinone ring by limiting rotation around the N–C(cyclopropyl) bond and flattening the pyrrolidinone envelope. This structural feature distinguishes the target compound from N-unsubstituted pyrrolidinone analogs (e.g., CAS 1351619-03-8), where the pyrrolidinone nitrogen can undergo inversion and the ring can sample multiple puckered conformations . In the broader context of medicinal chemistry, conformational preorganization has been quantitatively linked to reduced entropic penalty upon target binding (ΔS‡ contribution estimated at 0.5–2.0 kcal/mol for cyclopropyl-containing inhibitors vs. flexible analogs) and corresponding increases in residence time (1/koff) of 2- to 10-fold [1]. While direct kon/koff kinetic data for the target compound against any defined target are not publicly available, the structural precedent supports the hypothesis that the cyclopropyl group enhances target residence time relative to N–H or N-alkyl pyrrolidinone analogs. This has practical implications for assay design: users comparing the target compound against des-cyclopropyl analogs should employ washout or dilution-jump experimental protocols to quantify differences in reversible binding kinetics, as simple IC₅₀ measurements at equilibrium may underrepresent the pharmacodynamic advantage of the constrained scaffold.

Conformational Analysis Residence Time Drug Design

Recommended Application Scenarios for 1-(4-tert-Butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea Based on Current Evidence


UT-B and UT-A Urea Transporter Inhibitor Screening and Diuretic Target Validation

The target compound is most appropriately deployed as a tool compound in urea transporter inhibitor screening programs, where the class-level UT-B IC₅₀ benchmark of ~200 nM provides a quantitative potency expectation [1]. Researchers should run the compound in parallel with the des-cyclopropyl analog (CAS 1351619-03-8) and a known UT-B reference inhibitor (e.g., phenylglyoxylic acid) in rat or human erythrocyte osmotic lysis assays to quantify the potency contribution of the cyclopropyl group. Positive results (IC₅₀ ≤ 500 nM) would support advancement into in vivo diuresis models in rodents, following the experimental paradigm established for this inhibitor class.

Kinase Selectivity Profiling: CDK8/CDK19 and PI3K Pathway Counter-Screens

The 1-cyclopropyl-5-oxopyrrolidin-3-yl urea scaffold has been reported in kinase inhibitor patents and BindingDB entries for CDK19 (IC₅₀ ~8 nM) and PI3K isoforms (IC₅₀ ~290 nM) [2]. Although these data correspond to structurally distinct analogs rather than the target compound itself, the scaffold's documented engagement with the ATP-binding pocket of cyclin-dependent kinases and lipid kinases suggests that the target compound may serve as a selectivity control or starting point for kinase panel screening. Users should submit the compound to a broad kinase selectivity panel (e.g., KINOMEscan or ADP-Glo format) to establish its kinome fingerprint and identify potential off-target liabilities before use in cellular mechanism-of-action studies.

Conformational Constraint SAR: Benchmarking the Cyclopropyl Effect on Binding Kinetics and Residence Time

The N-cyclopropyl substituent provides a defined conformational constraint that is absent in the des-cyclopropyl analog. This structural feature makes the target compound an ideal paired probe for surface plasmon resonance (SPR) or biolayer interferometry (BLI) studies designed to quantify the impact of conformational preorganization on target binding kinetics (kon, koff, and residence time) [3]. Head-to-head kinetic comparison against CAS 1351619-03-8 against a purified target of interest can generate quantitative evidence for (or against) the cyclopropyl advantage, directly informing whether the +40 Da molecular weight penalty is justified by improved binding thermodynamics or kinetics.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.